3,5-Dinitrobenzyl chloride
Overview
Description
3,5-Dinitrobenzyl chloride is an organic compound . It is mainly used in the analysis of organic substances by derivatization . This aromatic compound is used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine .
Synthesis Analysis
3,5-Dinitrobenzyl chloride is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride, PCl5 . It can likewise be prepared by reaction with phosphorus trichloride, PCl3, or thionyl chloride, SOCl2 .Molecular Structure Analysis
The molecular formula of 3,5-Dinitrobenzyl chloride is C7H3ClN2O5 . The IUPAC Standard InChI is InChI=1S/C7H3ClN2O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H .Chemical Reactions Analysis
3,5-Dinitrobenzyl chloride has its main use in the analysis of organic compounds by derivatization, specifically of alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid .Physical And Chemical Properties Analysis
3,5-Dinitrobenzyl chloride is a yellow-brown solid . It has a melting point of 68–69 °C .Scientific Research Applications
Electron Acceptor in Photovoltaic Devices : Stylianakis et al. (2012) demonstrated the use of 3,5-Dinitrobenzoyl chloride for improving organic bulk heterojunction photovoltaic devices. The study found that covalently linking this compound to graphene oxide nanosheets enhances the performance of these devices, yielding significant improvements in power conversion efficiency (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Chemical Reactions and Kinetics : Amyes and Richard (1990) researched the stepwise and concerted substitution reactions involving 4-methoxybenzyl derivatives and 3,5-dinitrobenzoate. The study provides insights into the kinetics and mechanisms of these reactions, which are crucial in synthetic organic chemistry (Amyes & Richard, 1990).
Activation of Amino Acid Derivatives : In 2023, Fu et al. used 3,5-Dinitrobenzyl chloride in the Mitsunobu reaction to activate d-amino acid derivatives. This method facilitated the conversion of tRNA to respective d-glutaminyl-tRNA, which is significant in peptide synthesis and molecular biology (Fu, Shang, Chen, Dedkova, & Hecht, 2023).
Synthesis and Complexation Studies : Gutsche and See (1992) explored the synthesis and complexation studies of double-cavity calix[4]arenes using 3,5-Dinitrobenzyl chloride. This research contributes to the field of supramolecular chemistry and the development of molecular containers (Gutsche & See, 1992).
Determination of Hydroxyl Groups : Han (1967) adapted the 3,5-Dinitrobenzoyl chloride method for analyzing hydroxyl groups in compounds like polyethylene glycol. This is significant in analytical chemistry for identifying functional groups in various substances (Han, 1967).
Chiral Separation in HPLC : Yu, Lee, and Ryoo (2016) used 3,5-Dinitrobenzoyl chloride for the preparation of chiral stationary phases in high-performance liquid chromatography (HPLC), which is vital for the separation of chiral compounds (Yu, Lee, & Ryoo, 2016).
Antitubercular Agents : Karabanovich et al. (2016) developed new antituberculosis agents using 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles. This study highlights the potential of 3,5-Dinitrobenzyl chloride derivatives in medicinal chemistry for treating tuberculosis (Karabanovich et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-3,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJODKZAFKWUJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072790 | |
Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzyl chloride | |
CAS RN |
74367-78-5 | |
Record name | 3,5-Dinitrobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74367-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8072790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-3,5-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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